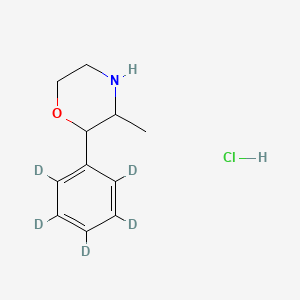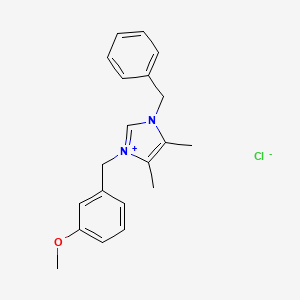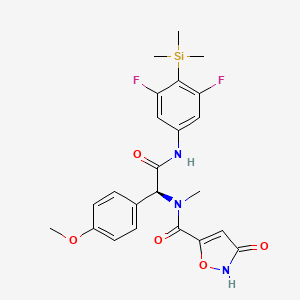
MC-betaglucuronide-MMAE-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-betaglucuronide-MMAE-2 is a compound used in the development of antibody-drug conjugates (ADCs). It consists of monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor, linked via a cleavable linker, MC-betaglucuronide. This compound is known for its potent antitumor activity and is used in various scientific research applications, particularly in oncology .
準備方法
The preparation of MC-betaglucuronide-MMAE-2 involves the conjugation of monomethyl auristatin E to the MC-betaglucuronide linker. The synthetic route typically includes the following steps:
Synthesis of the MC-betaglucuronide linker: This involves the preparation of the glucuronide moiety, which is then functionalized to allow for conjugation.
Conjugation of MMAE: Monomethyl auristatin E is conjugated to the MC-betaglucuronide linker under specific reaction conditions to form the final compound
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
化学反応の分析
MC-betaglucuronide-MMAE-2 undergoes several types of chemical reactions, including:
Cleavage reactions: The glucuronide linker is cleavable, allowing for the release of MMAE upon internalization into target cells.
Common reagents and conditions used in these reactions include acidic buffers for hydrolysis and specific enzymes for cleavage reactions. The major product formed from these reactions is the free MMAE, which exerts its cytotoxic effects .
科学的研究の応用
MC-betaglucuronide-MMAE-2 has several scientific research applications, particularly in the field of oncology. Some of its key applications include:
Development of Antibody-Drug Conjugates (ADCs): It is used as a payload in ADCs for targeted cancer therapy. .
Preclinical Studies: This compound is used in preclinical studies to evaluate the efficacy and safety of new ADCs.
Mechanistic Studies: Researchers use this compound to study the mechanisms of action of ADCs and to optimize linker and payload combinations for improved therapeutic outcomes.
作用機序
MC-betaglucuronide-MMAE-2 exerts its effects through the following mechanism:
Internalization and Cleavage: The ADC containing this compound binds to target antigens on cancer cells and is internalized.
Inhibition of Tubulin Polymerization: MMAE binds to tubulin and inhibits its polymerization, leading to cell cycle arrest and apoptosis of the cancer cells.
類似化合物との比較
MC-betaglucuronide-MMAE-2 can be compared with other similar compounds used in ADCs, such as:
MC-betaglucuronide-MMAE-1: Similar to this compound, this compound also uses MMAE as the payload but may have different linker properties.
Vedotin Linker Conjugates: These ADCs use a different cleavable linker (vcMMAE) and have been widely studied for their stability and efficacy
This compound is unique due to its specific glucuronide linker, which offers improved stability and selective release of the payload in target cells .
特性
分子式 |
C63H93N9O20 |
|---|---|
分子量 |
1296.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2-[3-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C63H93N9O20/c1-13-34(6)50(43(88-11)29-47(76)71-27-17-20-40(71)55(89-12)35(7)57(81)66-36(8)51(77)38-18-15-14-16-19-38)69(9)60(84)48(32(2)3)68-59(83)49(33(4)5)70(10)63(87)90-31-37-21-22-42(91-62-54(80)52(78)53(79)56(92-62)61(85)86)39(28-37)67-44(73)25-26-65-58(82)41(30-64)72-45(74)23-24-46(72)75/h14-16,18-19,21-24,28,32-36,40-41,43,48-56,62,77-80H,13,17,20,25-27,29-31,64H2,1-12H3,(H,65,82)(H,66,81)(H,67,73)(H,68,83)(H,85,86)/t34-,35+,36+,40-,41-,43+,48-,49-,50-,51+,52-,53-,54+,55+,56-,62+/m0/s1 |
InChIキー |
XFXPBBLIBXALQR-CCYJXDALSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)[C@H](CN)N5C(=O)C=CC5=O |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)C(CN)N5C(=O)C=CC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)
![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
![2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
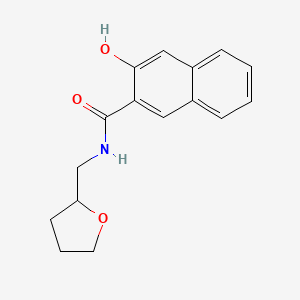
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)
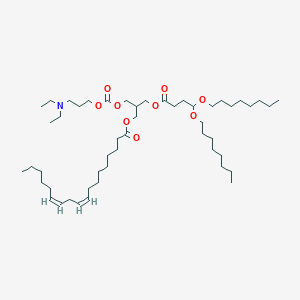
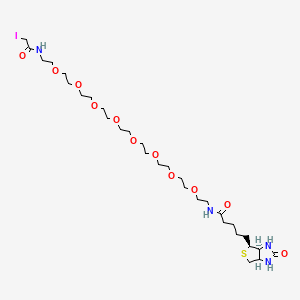
![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
